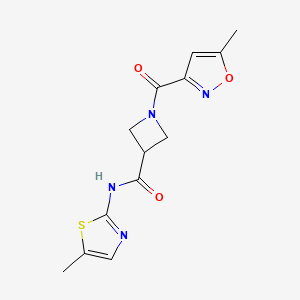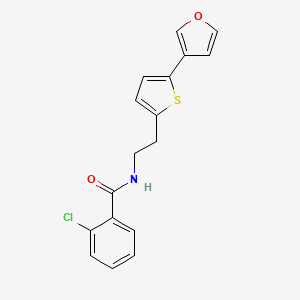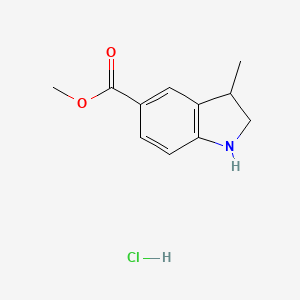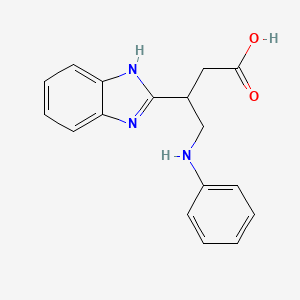
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline is a chemical compound with the molecular formula C21H14BrClN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline consists of a quinoxaline core with a benzyl group and a 4-bromo-3-chlorophenoxy group attached . The exact structure can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoxaline derivatives have shown promise as potential anticancer agents. A novel isoxazolquinoxaline derivative was synthesized and subjected to various studies, including molecular dynamics and docking studies, to predict its anti-cancer activity against human proteins. The compound exhibited prominent interactions at the active site region, suggesting its potential as an anti-cancer drug (N. Abad et al., 2021).
Antimicrobial Activity
Quinoxaline derivatives have also been explored for their antimicrobial properties. The synthesis of new compounds by modifying the quinoxaline structure to include ether linkages and Schiff bases has led to optimized antimicrobial activity. These compounds were synthesized and tested for their antimicrobial effectiveness, demonstrating the versatility of quinoxaline derivatives in combating microbial infections (D. P. Singh et al., 2010).
Neuroprotective Effects
Quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent neuroprotectants. NBQX acts as a selective inhibitor for the non-NMDA glutamate receptor, providing protection against cerebral ischemia. Its ability to inhibit receptor binding and exert neuroprotective effects, even when administered hours after ischemic challenges, highlights its potential in treating neurodegenerative diseases (M. Sheardown et al., 1990).
Antituberculosis Agents
Quinoxaline derivatives have been synthesized and evaluated for their antituberculosis activity. The introduction of specific substituents on the quinoxaline nucleus significantly affects the in vitro activity against Mycobacterium tuberculosis. Some compounds demonstrated promising antitubercular activity, including against drug-resistant strains, making them valuable leads for the development of new antituberculosis medications (A. Jaso et al., 2005).
Corrosion Inhibition
Quinoxalines have been investigated for their efficiency as corrosion inhibitors, particularly for metals like copper in aggressive media such as nitric acid. Theoretical studies on quinoxalines have revealed a correlation between their molecular structure and inhibition efficiency, highlighting their potential in materials science and engineering applications to prevent metal corrosion (A. Zarrouk et al., 2014).
Wirkmechanismus
Mode of Action:
- Free Radical Bromination : The benzylic position of the compound can undergo free radical bromination. N-bromosuccinimide (NBS) is commonly used for this purpose. In the initiating step, NBS loses an N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen from the benzylic position, forming succinimide. The resulting brominated compound may interact with its target through covalent bonds or other mechanisms .
- Enhanced Reactivity : The adjacent aromatic ring provides resonance stabilization, making the benzylic hydrogens more reactive. This enhanced reactivity affects various reactions, including SN1, SN2, and E1 processes involving benzylic halides .
Eigenschaften
IUPAC Name |
2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O/c22-16-11-10-15(13-17(16)23)26-21-20(12-14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFJFXAAADMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)
![N-ethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2987492.png)


![N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2987500.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2987503.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid](/img/structure/B2987504.png)

![2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2987508.png)


![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)
![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2987512.png)